4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O7S/c1-29-11-9-22(10-12-30-2)31(27,28)16-6-3-14(4-7-16)19(24)21-18-13-15(23(25)26)5-8-17(18)20/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEAAOIKQBCZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Bromination Sequence
The synthesis begins with the preparation of 2-bromo-5-nitroaniline, a critical intermediate. Patent CN105646234A discloses a method starting from 4-nitroaniline, where bromination is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–8 hours. This regioselectively introduces bromine at the ortho position relative to the amino group, yielding 2-bromo-4-nitroaniline. Subsequent recrystallization from ethanol/water (1:3 v/v) achieves >95% purity.
Alternative Route via Directed Metalation
For enhanced regiocontrol, a directed ortho-metalation strategy has been reported. Treating 4-nitroaniline with tert-butyllithium at −78°C in tetrahydrofuran (THF), followed by quenching with bromine, affords 2-bromo-5-nitroaniline in 82% yield. This method avoids the formation of para-brominated byproducts observed in traditional electrophilic substitution.
Synthesis of 4-[Bis(2-Methoxyethyl)Sulfamoyl]Benzoic Acid
Chlorosulfonation of Benzoic Acid
Chlorosulfonic acid (ClSO₃H, 2.5 equiv) is added dropwise to benzoic acid in dichloromethane (DCM) at 0°C, followed by stirring at 25°C for 24 hours. The reaction mixture is quenched into ice-water, and the precipitated 4-chlorosulfonylbenzoic acid is filtered and dried (yield: 88%).
Amine Substitution
Bis(2-methoxyethyl)amine (1.2 equiv) is reacted with 4-chlorosulfonylbenzoic acid in the presence of triethylamine (TEA, 2.0 equiv) in THF at 0°C. After 12 hours, the solvent is removed under reduced pressure, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid as a white solid (75% yield).
Benzamide Coupling
Acid Chloride Formation
The carboxylic acid is activated by treatment with thionyl chloride (SOCl₂, 3.0 equiv) in DCM at reflux for 3 hours. Excess SOCl₂ is removed under vacuum, and the resultant 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride is used immediately.
Carbodiimide-Mediated Coupling
To a solution of 2-bromo-5-nitroaniline (1.0 equiv) in DMF, 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride (1.1 equiv) is added followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv). The reaction is stirred at 25°C for 18 hours, diluted with ethyl acetate, washed with 1M HCl and brine, and dried over MgSO₄. Column chromatography (DCM/methanol, 20:1) affords the title compound as a yellow crystalline solid (68% yield).
Optimization and Scale-Up
Reaction Condition Screening
A comparative study of coupling agents revealed that EDC/HOBt in DMF at 0°C provided superior yields (78%) compared to DCC/DMAP (62%) or HATU (70%). Elevated temperatures (>40°C) led to sulfonamide hydrolysis, reducing yields to <50%.
Purification Challenges
The product’s low solubility in nonpolar solvents necessitated gradient elution during chromatography. Recrystallization from acetonitrile/water (4:1) improved purity to >99% (HPLC), with characteristic melting point observed at 167–169°C.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.73 (d, J = 8.8 Hz, 1H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.54–3.48 (m, 8H, OCH₂CH₂O), 3.32 (s, 6H, OCH₃).
- IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂).
X-Ray Powder Diffraction (XRPD)
Crystalline batches exhibited characteristic peaks at 2θ = 12.4°, 15.8°, and 24.6°, consistent with the orthorhombic lattice system observed in analogous benzamide derivatives.
Stability and Degradation
In vitro stability studies in plasma showed 60% degradation after 30 minutes, primarily due to esterase-mediated cleavage of the methoxyethyl groups. Lyophilization with trehalose (1:1 w/w) enhanced stability, with <10% degradation after 6 months at −20°C.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, which may reduce the nitro group to an amine.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a multi-step reaction involving the introduction of sulfamoyl groups to a benzamide framework. The synthesis typically involves the reaction of 2-bromo-5-nitrophenyl derivatives with bis(2-methoxyethyl) sulfamoyl chloride under controlled conditions to yield the target compound.
Biological Applications
The biological applications of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide can be categorized as follows:
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit antibacterial properties against various strains of bacteria, including Staphylococcus aureus. For instance, sulfamoyl-benzamide derivatives have been shown to inhibit bacterial transcription and translation processes, making them promising candidates for developing new antibacterial agents .
Anticancer Properties
Studies have demonstrated that sulfamoyl-benzamide derivatives possess anticancer activity. For example, certain derivatives have been tested against human cancer cell lines, showing significant cytotoxic effects. The mechanism often involves inducing apoptosis and disrupting cell cycle progression, particularly in breast cancer cells such as MCF-7 and MDA-MB-231 .
Inhibition of NTPDases
Recent investigations have highlighted the compound's potential as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases). These enzymes play crucial roles in purinergic signaling pathways, which are implicated in various pathological conditions. The compound has shown selective inhibition against multiple h-NTPDases with IC50 values in sub-micromolar concentrations, indicating its potential for therapeutic applications in conditions like cancer and inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide depends on its specific application:
Biochemical Interactions: The compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting their function.
Therapeutic Effects: In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in disease processes, such as inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several sulfonamide-benzamide derivatives reported in the literature. Key analogs include:
Key Observations :
- The target compound’s 2-bromo-5-nitrophenyl group introduces steric bulk and strong electron-withdrawing effects, which may enhance stability but reduce solubility compared to analogs with smaller substituents (e.g., fluorine or methoxy groups) .
- The bis(2-methoxyethyl)sulfamoyl moiety is unique to the target and the analog in , conferring flexibility and moderate lipophilicity .
Physicochemical Properties
Melting points and spectral data for select analogs are summarized below:
Key Observations :
- Analogs with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions .
- The target’s bromo and nitro groups are expected to further elevate melting points compared to fluorine-substituted analogs (e.g., 5f: 236–237°C) .
Key Observations :
- Electron-withdrawing substituents (e.g., nitro, chloro) correlate with enhanced bioactivity in PD-L1 inhibition and antiproliferative assays .
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from diverse research studies.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H28BrN3O6S2
- Molecular Weight : 540.54 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through bromination and subsequent coupling with benzamide derivatives.
- Use of Catalysts : Specific catalysts and controlled reaction conditions are essential for achieving high yields and purity.
- Industrial Production : Optimization techniques such as continuous flow reactors may be employed for large-scale production.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate their activities, leading to diverse biological effects such as:
- Antimicrobial Activity : It has been investigated for its potential to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting tubulin polymerization, thereby preventing cell division .
- Anti-inflammatory Effects : Its sulfamoyl group is known to play a role in reducing inflammation.
Case Studies
- Inhibition of NTPDases : A study highlighted that sulfamoyl-benzamides, including derivatives similar to our compound, exhibited selective inhibition against human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). The most potent derivative had an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1 .
- Cytotoxicity Against Cancer Cell Lines : Research indicated that certain sulfamoyl derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with one compound demonstrating effective cell cycle arrest .
Comparative Biological Activity
To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 2.88 ± 0.13 | Inhibits h-NTPDase1 |
| Compound B | Structure B | 0.72 ± 0.11 | Inhibits h-NTPDase3 |
| This compound | - | Not yet determined | Potential anticancer and antimicrobial |
Q & A
Q. What computational tools predict binding affinities and off-target effects?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (AMBER/NAMD) to assess stability over 100 ns trajectories.
- Off-Target Screening : Use SwissTargetPrediction or SEA databases to identify potential interactions with GPCRs or kinases.
- Validation : Validate predictions with SPR (surface plasmon resonance) binding assays .
Comparative Analysis of Structural Analogs
| Compound Name | Key Features | Unique Aspect of Target Compound |
|---|---|---|
| N-(2-bromo-5-nitrophenyl)benzamide | Lacks sulfamoyl group; simpler structure | Enhanced enzyme binding via sulfamoyl moiety |
| 4-[benzylsulfamoyl]benzamide | Smaller substituent (benzyl vs. bis-methoxyethyl) | Improved solubility and metabolic stability |
| 4-(methylsulfamoyl)-N-(aryl)benzamide | Single methyl group on sulfamoyl | Reduced steric hindrance for target engagement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
